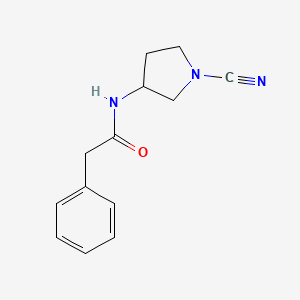

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide

Description

Properties

CAS No. |

773858-06-3 |

|---|---|

Molecular Formula |

C13H15N3O |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

N-(1-cyanopyrrolidin-3-yl)-2-phenylacetamide |

InChI |

InChI=1S/C13H15N3O/c14-10-16-7-6-12(9-16)15-13(17)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,15,17) |

InChI Key |

WVMVLULZYCZUEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1NC(=O)CC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Key Components

Synthetic Routes

Direct Acylation of 1-Cyanopyrrolidin-3-yl Amine

This method mirrors the Schotten-Baumann reaction, widely used in amide synthesis.

Procedure :

- Preparation of phenylacetyl chloride :

- Acylation reaction :

Example Yield :

A similar reaction for N-(3-cyanophenyl)-2-phenylacetamide achieved 75% yield using chloroform and sodium bicarbonate.

Mechanism :

$$ \text{RNH}2 + \text{ClCOPhCH}2\text{CO} \xrightarrow{\text{Base}} \text{RNHCOPhCH}_2\text{CO} + \text{HCl} $$

Alternative Activation Strategies

For challenging substrates, activated esters (e.g., HOBt/EDC) or coupling reagents (e.g., DCC) may enhance reactivity.

Procedure :

- Activate phenylacetic acid :

Advantages :

Purification and Characterization

Workup and Isolation

| Step | Details |

|---|---|

| Extraction | Partition between aqueous (NaHCO₃) and DCM. |

| Drying | Anhydrous Na₂SO₄ or MgSO₄. |

| Crystallization | Recrystallize from ethanol or ethyl acetate. |

Analytical Data

Challenges and Optimization

Steric and Electronic Factors

- Steric hindrance : Bulky groups on pyrrolidine may slow reaction kinetics.

- Cyano group reactivity : Potential for side reactions (e.g., nucleophilic attack on CN).

Solutions :

Purity Considerations

- Impurities : Unreacted amine, hydrolyzed acyl chloride, or byproducts from base reactions.

- Mitigation :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydride in an organic solvent.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Anti-inflammatory Applications

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide has been studied for its anti-inflammatory effects. In vitro assays demonstrate its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These findings suggest that the compound can modulate immune responses effectively.

Case Study: In Vivo Effects

In a study involving animal models, the compound was administered to mice subjected to induced inflammation via zymosan. Results indicated a significant reduction in leukocyte migration and edema compared to control groups. Specifically, at doses of 5 mg/kg, 10 mg/kg, and 50 mg/kg, reductions in leukocyte count were observed at rates of 61.8%, 68.5%, and 90.5%, respectively . This positions N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide as a promising candidate for treating inflammatory diseases.

Antitumor Activity

The compound has also shown potential in cancer research. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Mechanisms of Action

Research indicates that the antitumor effects are mediated through the inhibition of specific kinases involved in cell signaling pathways related to growth and survival. The structure-activity relationship (SAR) analysis suggests that modifications to the compound's structure could enhance its efficacy against cancer cells .

Antimicrobial Properties

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that it possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Case Study: Bacterial Inhibition

In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, with a minimum effective concentration (EC50) indicating superior efficacy compared to established antibiotics . This suggests its potential use in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Model | Effectiveness |

|---|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | CFA-induced paw edema | Significant reduction in edema |

| Antitumor | Induction of apoptosis | Various cancer cell lines | Cytotoxic effects observed |

| Antimicrobial | Inhibition of bacterial growth | In vitro assays | Effective against Gram-positive bacteria |

Mechanism of Action

The mechanism of action of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. One of the primary targets is cathepsin K, an enzyme involved in the degradation of collagen. The compound inhibits the activity of cathepsin K by binding to its active site, thereby preventing the breakdown of collagen. This mechanism is particularly relevant in the context of diseases such as osteoporosis and certain types of cancer .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide with structurally related acetamide derivatives from the evidence:

*Estimated using computational tools (cyanopyrrolidine increases polarity vs. benzothiazole). †Trifluoromethyl group increases hydrophobicity. ‡Predicted based on substituent contributions.

Key Observations:

- Polarity: The cyanopyrrolidine group in the target compound likely reduces logP compared to benzothiazole derivatives (e.g., logP ~3.5 in ) but increases it slightly compared to oxazole analogs (logP 1.8 in ) due to the nitrile’s moderate hydrophobicity.

- Hydrogen Bonding: All compounds share one H-bond donor (amide NH), but the cyanopyrrolidine’s nitrile may engage in dipole interactions, enhancing receptor binding .

Pharmacological Profiles

Receptor Selectivity

- Benzothiazole Derivatives () : These compounds are patented for undisclosed therapeutic uses. The trifluoromethylbenzothiazole group may enhance CNS penetration due to increased lipophilicity, though this is speculative .

- Compound A () : Exhibits M3 receptor selectivity (Ki = 2.8 nM) over M2 (Ki = 540 nM), attributed to its piperidine and difluorocyclopentyl substituents. Low brain penetration (Kp = 0.13) reduces CNS side effects .

- Its nitrile group could reduce metabolic degradation compared to ester-containing analogs.

Metabolic and Pharmacokinetic Considerations

- Oxazole Derivative () : Lower molecular weight (202.21) and logP (1.8) suggest favorable solubility but shorter half-life.

- tert-Butyl Derivatives (): Bulky substituents like tert-butyl may prolong half-life but reduce solubility. The cyanopyrrolidine group balances these factors by offering moderate hydrophobicity and metabolic stability .

Biological Activity

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is characterized by the presence of a cyanopyrrolidine moiety and a phenylacetamide structure. The molecular formula is C_{13}H_{14}N_{2}O, with a molecular weight of approximately 230.26 g/mol.

Biological Activity Overview

The biological activity of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide has been evaluated through various in vitro and in vivo studies. Key areas of focus include:

- Anti-inflammatory Activity

- Antibacterial Properties

- Cytotoxicity and Cell Viability

Anti-inflammatory Activity

In vitro studies have demonstrated that N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide exhibits significant anti-inflammatory properties. The compound was tested on J774 murine macrophage cells, where it was found to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα without causing cytotoxicity at concentrations up to 100 μM .

Table 1: Anti-inflammatory Effects on Cytokine Production

| Concentration (μM) | IL-1β Production (pg/mL) | TNFα Production (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 25 | 100 | 150 |

| 50 | 75 | 100 |

| 100 | 50 | 75 |

The results indicate a dose-dependent reduction in cytokine levels, suggesting that the compound can modulate inflammatory responses effectively.

Antibacterial Properties

The antibacterial activity of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide was assessed against various bacterial strains. Preliminary findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-negative bacteria.

Table 2: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 4.5 |

| Staphylococcus aureus | 6.0 |

| Pseudomonas aeruginosa | 5.0 |

These results indicate that N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide may inhibit bacterial growth effectively at low concentrations.

Cytotoxicity and Cell Viability

Cell viability assays were conducted to determine the safety profile of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide. The compound showed no significant cytotoxic effects on cultured human cell lines at concentrations below 100 μM, indicating a favorable safety margin for potential therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide:

- In Vivo Anti-inflammatory Study : An animal model using CFA-induced paw edema demonstrated that treatment with N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

- Molecular Docking Studies : Computational studies have suggested that N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide interacts favorably with targets involved in inflammatory pathways, such as COX enzymes and iNOS .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A three-step approach can be adapted from analogous cyanoacetamide syntheses:

Substitution Reaction : React a halogenated nitrobenzene derivative with a pyrrolidine precursor under alkaline conditions to introduce the pyrrolidinyl group (e.g., KOH/EtOH at 60–80°C) .

Reduction : Reduce the nitro group to an amine using Fe powder in acidic media (e.g., HCl/Fe, 70–90°C) .

Condensation : Use cyanoacetic acid or derivatives with a condensing agent (e.g., DCC or EDC) to form the acetamide bond .

- Critical Parameters :

-

Alkaline conditions in substitution reactions prevent side reactions (e.g., hydrolysis of the cyano group) .

-

Low temperatures (0–5°C) during condensation improve regioselectivity and reduce byproduct formation .

Step Reagents/Conditions Yield Range* Key Purity Controls 1 KOH, EtOH, 70°C 65–75% TLC (Rf = 0.5, hexane:EtOAc 3:1) 2 Fe, HCl, 80°C 80–85% HPLC (>95% purity) 3 Cyanoacetic acid, DCC, 0°C 60–70% NMR (absence of unreacted amine) *Yields extrapolated from analogous reactions in .

Q. How can researchers characterize the structural and purity profile of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide using spectroscopic methods?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using reference data from structurally similar compounds (e.g., N-Phenylacetamide δ 2.12 ppm for methyl groups; aromatic protons at 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 246.7 for C14H12ClNO as per ).

- IR Spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and nitrile (2200–2260 cm⁻¹) stretches .

Q. What safety protocols are critical when handling N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Waste Disposal : Segregate cyanide-containing waste and use licensed disposal services .

Advanced Research Questions

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary catalysts (e.g., piperidine vs. pyridine), solvents (polar vs. non-polar), and temperatures to identify optimal conditions .

- Orthogonal Assays : Validate biological activity using both in vitro (e.g., CFTR channel modulation ) and cell-based assays to confirm mechanism-specific effects.

Q. What strategies optimize the enantiomeric purity of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to induce asymmetry during condensation .

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Q. How can computational tools predict the binding affinity of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide to target proteins?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina with protein structures (e.g., CFTR PDB: 1XMJ ) to model interactions.

-

QSAR Models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., Taft Es) with activity data from analogs .

Q. What purification challenges arise in scaling up N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide synthesis, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.